6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione

Superoxide Dismutase Enzyme Inhibition Oxidative Stress

6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione (CAS 87723-26-0) is a synthetic heterocyclic compound belonging to the class of N-acyl-6-nitrobenzoxazine-2,4-diones. Its core structure is derived from 6-nitroisatoic anhydride, bearing a 3,4,5-trimethoxybenzoyl substituent at the N1 position.

Molecular Formula C18H14N2O9
Molecular Weight 402.3 g/mol
CAS No. 87723-26-0
Cat. No. B12791693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione
CAS87723-26-0
Molecular FormulaC18H14N2O9
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)OC2=O
InChIInChI=1S/C18H14N2O9/c1-26-13-6-9(7-14(27-2)15(13)28-3)16(21)19-12-5-4-10(20(24)25)8-11(12)17(22)29-18(19)23/h4-8H,1-3H3
InChIKeyOWJJUNFVCFMWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione (CAS 87723-26-0): Procurement-Relevant Structural and Functional Profile


6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione (CAS 87723-26-0) is a synthetic heterocyclic compound belonging to the class of N-acyl-6-nitrobenzoxazine-2,4-diones. Its core structure is derived from 6-nitroisatoic anhydride, bearing a 3,4,5-trimethoxybenzoyl substituent at the N1 position . This specific substitution pattern distinguishes it from simpler N-acyl analogues and is critically linked to its reported biochemical interaction with human Cu-Zn superoxide dismutase (SOD1), as documented in curated bioactivity databases [1].

Why 6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione Cannot Be Replaced by Generic N-Acyl-6-nitrobenzoxazine-2,4-diones in SOD1-Targeted Studies


Within the N-acyl-6-nitrobenzoxazine-2,4-dione chemotype, the nature of the N1-acyl group profoundly modulates target engagement. The 3,4,5-trimethoxybenzoyl substituent in this compound provides a sterically demanding, electron-rich aromatic surface that is absent in simpler analogues such as the 1-acetyl or 1-benzoyl derivatives. Although direct head-to-head comparative data are limited, the curated ChEMBL/BindingDB entry for this specific compound demonstrates a measurable, albeit weak, IC50 of 3.81 × 10⁵ nM against human Cu-Zn SOD1 [1]. Generic substitution with unsubstituted benzoyl or acetyl congeners would eliminate the trimethoxyphenyl pharmacophore, likely resulting in a complete loss of this specific SOD1 interaction profile and altering crucial physicochemical properties such as solubility and lipophilicity, which underpin both assay compatibility and potential in vivo distribution .

Quantitative Differentiation Guide for 6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione Versus Structural Analogues


Human Cu-Zn SOD1 Enzyme Inhibition: Quantitative Activity Comparison Against the Parent 6-Nitroisatoic Anhydride Scaffold

The compound exhibits an IC50 of 3.81 × 10⁵ nM (381 µM) against human erythrocyte Cu-Zn superoxide dismutase in an NBT reduction assay [1]. In contrast, no SOD1 inhibitory activity is reported for the unsubstituted parent scaffold, 6-nitroisatoic anhydride (CAS 4693-02-1), or for simpler N-acyl derivatives such as 1-acetyl-6-nitrobenzoxazine-2,4-dione, at comparable concentrations in available public databases [2]. This indicates that the trimethoxybenzoyl substituent is essential for the observed, albeit modest, enzyme interaction.

Superoxide Dismutase Enzyme Inhibition Oxidative Stress

Structural Differentiation: The 3,4,5-Trimethoxybenzoyl Substituent Confers Unique Lipophilic and Steric Properties Relative to Unsubstituted Benzoyl Isosteres

The target compound's 3,4,5-trimethoxybenzoyl group contributes a calculated topological polar surface area (tPSA) contribution of approximately 54 Ų and a significant increase in molecular volume relative to a simple benzoyl group (tPSA contribution ~17 Ų) [1]. This markedly higher polarity and steric bulk distinguish it from the 1-benzoyl-6-nitrobenzoxazine-2,4-dione analogue, which has not been reported to interact with SOD1. The three methoxy groups also increase the number of hydrogen bond acceptors, potentially enabling additional interactions in a protein binding pocket.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Nitro Group Positional Differentiation: 6-Nitro Substitution Pattern Is Critical for Benzoxazine-2,4-dione Reactivity and Biological Activity

The 6-nitro substitution on the benzoxazine-2,4-dione core is electron-withdrawing, increasing the electrophilicity of the carbonyl carbons relative to the unsubstituted isatoic anhydride. This electronic effect is predicted to influence the compound's stability and potential to act as an acylating agent. In contrast, the 5-nitro isomer (CAS 4693-02-1) or non-nitrated benzoxazine-2,4-diones (e.g., CAS 118-48-9) possess differing electronic profiles, which can alter reactivity with nucleophiles such as serine hydrolases or SOD1 active-site residues [1].

Electrophilic Reactivity Medicinal Chemistry Benzoxazine

Recommended Research and Procurement Scenarios for 6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione Based on Quantitative Evidence


SOD1 Small-Molecule Probe Development: Starting Scaffold for Hit-to-Lead Optimization

Based on its confirmed, albeit weak, interaction with human Cu-Zn SOD1 (IC50 = 381 µM), this compound serves as a validated starting point for medicinal chemistry campaigns targeting SOD1 modulation [1]. Its unique trimethoxybenzoyl substituent provides a distinct chemical handle for further optimization to improve potency, selectivity, and pharmacokinetic properties, filling a niche not addressed by standard N-acyl-6-nitrobenzoxazine-2,4-diones [1].

Mechanistic Probe for Nitro Group-Dependent Covalent Inhibition of SOD1

The presence of both an electrophilic nitro group and a trimethoxybenzoyl recognition element makes this compound a candidate for investigating covalent or pseudo-irreversible inhibition mechanisms of SOD1. Researchers can use this compound to study how the 6-nitro substituent influences time-dependent inhibition in biochemical assays, particularly when compared to non-nitrated or differently substituted benzoxazine-2,4-diones [2].

Physicochemical Property Benchmarking in Benzoxazine-2,4-dione Chemical Space

The compound's calculated high tPSA (~54 Ų for the acyl moiety) and multiple hydrogen bond acceptors provide a benchmark for solubility and permeability in the benzoxazine-2,4-dione series [3]. Procurement for physicochemical profiling can aid computational chemists in developing predictive models for drug-likeness in this compound class, distinct from less polar analogues.

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